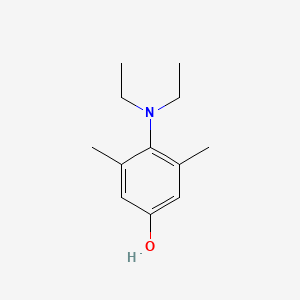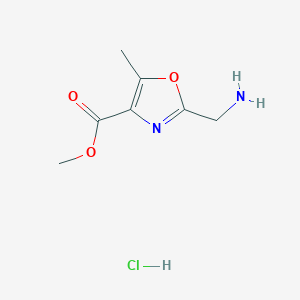
4-(Diethylamino)-3,5-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylamino)-3,5-dimethylphenol is an organic compound characterized by the presence of a phenol group substituted with diethylamino and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-3,5-dimethylphenol typically involves the alkylation of 3,5-dimethylphenol with diethylamine. This reaction can be carried out under basic conditions using a suitable alkylating agent such as diethyl sulfate or diethyl iodide. The reaction is usually performed in an organic solvent like ethanol or acetone, and the mixture is heated to reflux to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diethylamino)-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-(Diethylamino)-3,5-dimethylphenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Diethylamino)-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The diethylamino group can act as a nucleophile, participating in various chemical reactions. The phenol group can form hydrogen bonds and interact with biological molecules, influencing their activity and function. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-(Diethylamino)-3,5-dimethylphenol can be compared with other similar compounds, such as:
4-(Diethylamino)phenol: Lacks the dimethyl groups, which can affect its reactivity and properties.
3,5-Dimethylphenol: Lacks the diethylamino group, resulting in different chemical behavior and applications.
4-(Dimethylamino)phenol: Contains a dimethylamino group instead of a diethylamino group, leading to variations in its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
4-(diethylamino)-3,5-dimethylphenol |
InChI |
InChI=1S/C12H19NO/c1-5-13(6-2)12-9(3)7-11(14)8-10(12)4/h7-8,14H,5-6H2,1-4H3 |
Clave InChI |
CGEKNQCMPRUAMR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=C(C=C1C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-(Difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride](/img/structure/B13510824.png)







